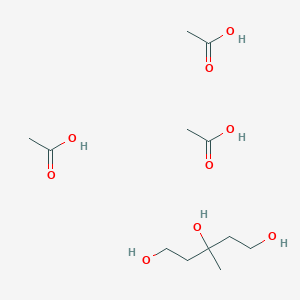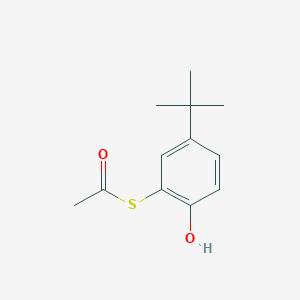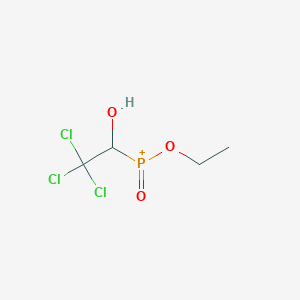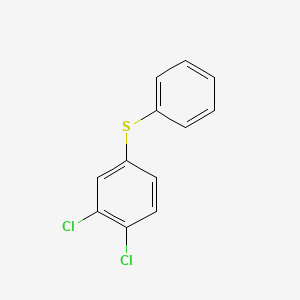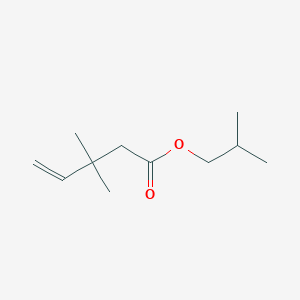![molecular formula C13H15ClN4O2S B14485915 2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 66104-45-8](/img/structure/B14485915.png)
2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a thiazole ring, a diazenyl group, and a phenyl ring substituted with a chloro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization and Coupling: The thiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with a phenylamine derivative to form the diazenyl group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with a chloro group using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol groups, forming aldehydes or carboxylic acids.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazenyl group can participate in redox reactions, while the thiazole ring may interact with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.
2,2’-({3-Bromo-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The unique combination of the thiazole ring, diazenyl group, and chloro-substituted phenyl ring in 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
66104-45-8 |
|---|---|
Fórmula molecular |
C13H15ClN4O2S |
Peso molecular |
326.80 g/mol |
Nombre IUPAC |
2-[3-chloro-N-(2-hydroxyethyl)-4-(1,3-thiazol-2-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C13H15ClN4O2S/c14-11-9-10(18(4-6-19)5-7-20)1-2-12(11)16-17-13-15-3-8-21-13/h1-3,8-9,19-20H,4-7H2 |
Clave InChI |
VTZLCIBUWKKYFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


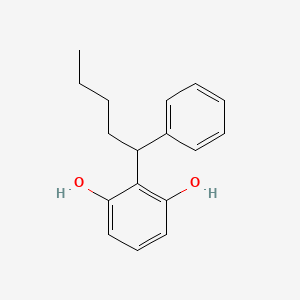

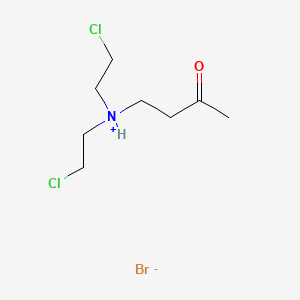
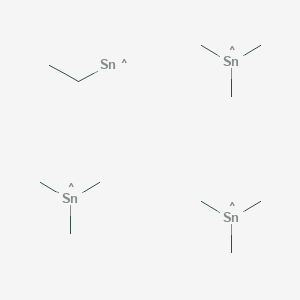

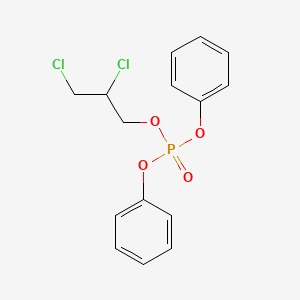
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
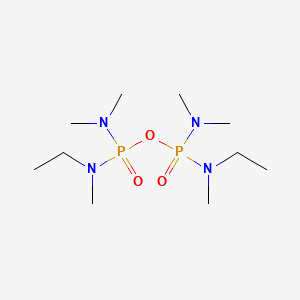
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
